Xylopentaose

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R)-4-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O21/c26-1-7(28)13(30)9(2-27)43-23-19(36)15(32)11(4-40-23)45-25-21(38)17(34)12(6-42-25)46-24-20(37)16(33)10(5-41-24)44-22-18(35)14(31)8(29)3-39-22/h1,7-25,27-38H,2-6H2/t7-,8+,9+,10+,11+,12+,13+,14-,15-,16-,17-,18+,19+,20+,21+,22-,23-,24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYKZRBIPFMGGG-RMQOEOBNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC(CO)C(C(C=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure Elucidation of Xylopentaose

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Xylopentaose, a xylooligosaccharide (XOS) composed of five xylose units, holds significant interest in the pharmaceutical and food industries for its prebiotic properties. The precise determination of its chemical structure is paramount for understanding its biological activity and for quality control in production processes. This technical guide provides an in-depth overview of the core analytical methodologies employed for the complete structural elucidation of this compound, which is established as a linear polymer of β-D-xylopyranose units linked by (1→4) glycosidic bonds.[1][2] We detail the experimental protocols for mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and enzymatic hydrolysis, presenting key quantitative data in structured tables and visualizing complex workflows using Graphviz diagrams.

Introduction

This compound is an oligosaccharide consisting of five D-xylose monomers.[2] It is a component of xylan, a major hemicellulose found in plant cell walls.[3] The elucidation of its structure involves determining the monosaccharide composition, the sequence of these units, the configuration of the glycosidic linkages (α or β), and the positions of these linkages. The primary structure of this compound is a linear chain of β-D-xylose units connected via 1,4-glycosidic bonds.[1][2] This guide focuses on the analytical techniques that confirm this structure.

Core Analytical Techniques

The structural determination of this compound relies on a combination of powerful analytical techniques. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the connectivity and stereochemistry of the molecule, and enzymatic hydrolysis confirms the type of glycosidic linkages.

Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation

Mass spectrometry is a fundamental tool for determining the molecular weight of this compound and confirming its pentameric nature. Electrospray ionization (ESI) is a soft ionization technique commonly used for oligosaccharide analysis, often detecting the molecule as a sodiated adduct [M+Na]⁺.[4] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation, providing sequence and linkage information.

Quantitative Data from Mass Spectrometry

The fragmentation of xylo-oligosaccharides in MS/MS typically yields B, C, and Y-type ions, which arise from cleavage of the glycosidic bonds. The mass difference between consecutive ions in a series corresponds to a single xylose residue (132 Da).

| Ion Type | This compound [M+Na]⁺ (m/z 701)[4] | Fragment Ion (m/z)[4] | Inferred Structure |

| Precursor | C₂₅H₄₂O₂₁ | 701 | Xyl₅-Na⁺ |

| C-type | C₅ | 701 | C₅ |

| C-type | C₄ | 569 | C₄ |

| C-type | C₃ | 437 | C₃ |

| C-type | C₂ | 305 | C₂ |

Table 1: Summary of key fragment ions observed in the ESI-MS/MS spectrum of sodiated this compound (Xyl₅). The observed fragments confirm the sequential loss of xylose residues from the parent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Anomeric Configuration

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of oligosaccharides. A combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is required to assign all proton and carbon signals and to establish through-bond connectivities.

-

¹H NMR: Identifies the anomeric protons (H-1), whose chemical shifts and coupling constants (³J(H1,H2)) are indicative of the glycosidic linkage's stereochemistry (α or β).

-

¹³C NMR: Distinguishes between carbons involved in glycosidic linkages (e.g., C-1 and C-4) and others. Variations in chemical shifts allow for the differentiation of terminal and internal xylose units.[5]

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each xylose ring, allowing for the assignment of protons from H-1 through H-5.[6][7]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of carbon signals based on the already assigned proton signals.[7][8]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.[8] The key correlation for this compound is between the anomeric proton (H-1) of one residue and the linkage carbon (C-4) of the adjacent residue, definitively establishing the 1→4 linkage.

Quantitative Data from ¹³C NMR Spectroscopy

The chemical shifts in ¹³C NMR are sensitive to the local electronic environment. This allows for the differentiation of monosaccharide units based on their position in the oligosaccharide chain.

| Carbon Atom | Non-reducing Terminal Unit (ppm) | Internal Units (ppm) | Reducing Terminal Unit (α-anomer, ppm) | Reducing Terminal Unit (β-anomer, ppm) |

| C-1 | ~103.4 | ~103.2 | ~94.9 | ~99.3 |

| C-2 | ~74.2 | ~74.2 | ~72.1 | ~76.7 |

| C-3 | ~75.5 | ~75.5 | ~74.2 | ~78.5 |

| C-4 | ~78.5 | ~78.5 | ~71.9 | ~72.1 |

| C-5 | ~63.7 | ~63.7 | ~63.6 | ~67.9 |

Table 2: Representative ¹³C NMR chemical shifts for this compound.[5][9] The distinct chemical shift for the C-1 of the non-reducing terminal unit versus the internal units is a key diagnostic feature.[5] Data for reducing terminal units are based on D-xylose anomers.[9]

Visualizing the Structure and Elucidation Workflow

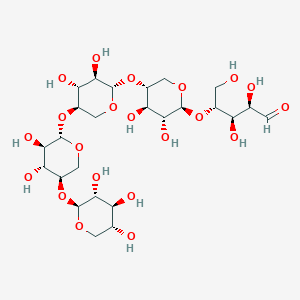

Chemical Structure of this compound

Caption: Chemical structure of β-1,4-xylopentaose.

General Workflow for Structure Elucidation

References

- 1. This compound | C25H42O21 | CID 101656439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Xylooligosaccharides: A Bibliometric Analysis and Current Advances of This Bioactive Food Chemical as a Potential Product in Biorefineries’ Portfolios - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. repository.gatech.edu [repository.gatech.edu]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. youtube.com [youtube.com]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. bmse000026 D-(+)-Xylose at BMRB [bmrb.io]

A Technical Guide to the Natural Sources of Xylopentaose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xylopentaose (XP) is a xylooligosaccharide (XOS) with a degree of polymerization of five, composed of five xylose units linked by β-1,4 glycosidic bonds. It is not typically found as a free molecule in nature. Instead, it is a product derived from the structural plant polysaccharide, xylan. Xylan is the most abundant hemicellulose and a primary component of the cell walls of terrestrial plants.[1][2] Consequently, the natural sources of this compound are, in fact, the vast and renewable resources of xylan-rich lignocellulosic biomass. The production of this compound involves the extraction of xylan from these raw materials and its subsequent hydrolysis, a process that can be achieved through chemical or enzymatic methods.[1][2] This guide provides a detailed overview of the primary natural sources, production methodologies, and quantitative yields of this compound, tailored for a scientific audience.

Primary Natural Sources for this compound Production

The generation of this compound is dependent on the availability and composition of xylan from various lignocellulosic feedstocks. These materials are abundant, renewable, and often agricultural or industrial byproducts.

-

Hardwoods: Woods such as birchwood are a significant source of xylan.[3] Birchwood xylan is a well-characterized substrate used in many laboratory and pilot-scale studies for producing a range of xylooligosaccharides.[3][4]

-

Agricultural Residues: This is the largest and most diverse category of raw materials for this compound production. These materials are the residues left after crop harvesting and processing.

-

Cereal Straws: Wheat straw and rice straw are rich in hemicellulose and have been extensively studied as feedstocks.[2][5][6][7]

-

Corn Cobs and Stover: Corn cobs are particularly rich in xylan and are a preferred raw material in many commercial XOS production processes.[2][8]

-

Sugarcane Bagasse: The fibrous residue remaining after sugarcane crushing is a major source of lignocellulose in tropical regions and has been successfully used for producing XOS, including this compound.[2][9][10]

-

Brewers' Spent Grain (BSG): A major byproduct of the brewing industry, BSG contains significant amounts of glucuronoarabinoxylan, which can be hydrolyzed to release xylose and xylooligosaccharides.[11]

-

Other Residues: A wide array of other materials like oil palm empty fruit bunches, green coconut husks, and vegetable processing wastes are also viable sources.[12][13]

-

-

Other Plant Matter: Seeds from fruits like dates are byproducts of the food industry and contain hemicellulose that can be processed to yield XOS.[14]

General Production Workflow

The conversion of raw lignocellulosic biomass into purified this compound is a multi-step process. It begins with a pretreatment phase to disrupt the complex plant cell wall structure and make the xylan accessible. This is followed by hydrolysis to break down the xylan polymer into smaller oligosaccharides. Finally, a purification step is required to isolate this compound from the resulting mixture of sugars.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Xylooligosaccharides Exert Antitumor Activity via Modulation of Cellular Antioxidant State and TLR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation and purification of xylose oligomers using centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Impact of pre-extraction on xylose recovery from two lignocellulosic agro-wastes :: BioResources [bioresources.cnr.ncsu.edu]

- 6. Optimized Bioconversion of Xylose Derived from Pre-Treated Crop Residues into Xylitol by Using Candida boidinii | MDPI [mdpi.com]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. Food Sources High in D-Xylose: Natural Foods and Plants [bshingredients.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers’ spent grain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Xylopentose production from crop residue employing xylanase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimization of Xylose Recovery in Oil Palm Empty Fruit Bunches for Xylitol Production [mdpi.com]

- 14. Enzymatic production of xylooligosaccharide from date (Phoenix dactylifera L.) seed - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Screening of Xylopentaose's Biological Activity

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Xylopentaose is a xylooligosaccharide (XOS) consisting of five xylose units linked by β-1,4 glycosidic bonds.[1][2][3] As a key component of xylan-derived oligosaccharides, it is gaining significant attention for its potential as a functional ingredient in the pharmaceutical and nutraceutical industries.[4][5] Preliminary research, often conducted on XOS mixtures rich in this compound, has highlighted several beneficial biological activities, including antioxidant, anti-inflammatory, and prebiotic effects.[4][6][7][8][9] These properties suggest its potential in mitigating conditions related to oxidative stress, chronic inflammation, and gut dysbiosis.

This technical guide provides a comprehensive overview of the methodologies used for the preliminary in vitro screening of this compound's primary biological activities. It offers structured data from existing literature, detailed experimental protocols, and visual workflows to assist researchers in evaluating its therapeutic potential.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous chronic diseases. The ability of this compound to scavenge free radicals is a critical indicator of its potential therapeutic value. In vitro assays are fundamental for quantifying this activity.[7]

Quantitative Data: Antioxidant Activity of Xylooligosaccharides

The antioxidant capacity of XOS is often concentration-dependent and can be influenced by the degree of polymerization and the presence of associated phenolic compounds.[7][10][11]

| Assay Type | Substrate/Source | Concentration | Result | Reference |

| DPPH Radical Scavenging | XOS from Lignocellulosic Materials | 0.2 - 1.0 mg/mL | 15% - 74.86% inhibition | [7] |

| DPPH Radical Scavenging | XOS from Lignocellulosic Materials | IC₅₀ = 0.6 mg/mL | 50% inhibition | [7] |

| DPPH Radical Scavenging | XOS from Wheat Bran (WB-XOS) | 2.0 mg/mL | 41.3% scavenging capacity | [12] |

| DPPH Radical Scavenging | XOS from Brewery's Spent Grains | 2.0 mg/mL | 36.8% scavenging capacity | [12] |

| Total Antioxidant Capacity | XOS from Sugarcane Straw | 0.053 - 0.8 g/L | Dose-dependent increase | [6][13] |

| Oxygen Radical Absorbance | Corn-derived XOS | Not Specified | Significant antioxidant activity | [6][14] |

Experimental Workflow: Antioxidant Screening

The following diagram outlines a typical workflow for assessing the antioxidant properties of a test compound like this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from methodologies used to assess the antioxidant activity of xylooligosaccharides.[7][10][11]

-

Reagent Preparation :

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in a dark, airtight container.

-

Prepare a stock solution of this compound in methanol or an appropriate solvent.

-

Create a series of dilutions from the this compound stock solution (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).

-

Use ascorbic acid or Trolox as a positive control and prepare serial dilutions similarly.

-

-

Assay Procedure :

-

In a 96-well microplate, add 50 µL of each this compound dilution (or control) to triplicate wells.

-

Add 150 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 50 µL of the solvent (e.g., methanol) and 150 µL of the DPPH solution.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement and Analysis :

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100

-

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the this compound or control.

-

-

Plot the scavenging percentage against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

-

Anti-inflammatory and Immunomodulatory Activity

Chronic inflammation is a key factor in many diseases. Xylooligosaccharides have demonstrated the ability to modulate immune responses, particularly by down-regulating pro-inflammatory mediators in stimulated immune cells like macrophages.[4][15] The Toll-like receptor 4 (TLR4) signaling pathway is suggested as a potential mechanism for this activity.[6][14]

Quantitative Data: Anti-inflammatory Effects of Xylooligosaccharides

| Assay Type | Cell Line | Stimulant | XOS Concentration | Result | Reference |

| Cytokine Production | RAW264.7 | LPS | 0.1 - 100 µg/mL | Dose-dependent suppression of TNF-α, IL-1β, IL-6 | [4][15] |

| Cytokine Production | RAW264.7 | LPS | 0.1 - 100 µg/mL | Dose-dependent induction of IL-10 | [4][15] |

| Nitric Oxide (NO) Production | RAW264.7 | LPS | 0.1 - 100 µg/mL | Dose-dependent suppression of NO | [4][15] |

| Protein Denaturation | Egg Albumin | Heat | IC₅₀ = 238.4 µg/mL | 50% inhibition | [7] |

| Protein Denaturation | Bovine Serum Albumin | Heat | IC₅₀ = 213.36 µg/mL | 50% inhibition | [7] |

| Cytokine Production | U-937 | LPS | 200 µg/mL | Reduction in TNF-α and IL-6 | [6] |

Signaling Pathway: TLR4 Inhibition by this compound

This compound may exert its anti-inflammatory effects by interfering with the TLR4 signaling cascade, which is a primary pathway for initiating inflammatory responses to bacterial lipopolysaccharide (LPS).

Experimental Protocol: Macrophage-Based Inflammation Assay

This protocol describes how to measure the anti-inflammatory effects of this compound on LPS-stimulated RAW264.7 macrophages.[4][15]

-

Cell Culture and Seeding :

-

Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Treatment :

-

Remove the old medium.

-

Pre-treat the cells by adding fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL) for 1-2 hours. Include a vehicle control (medium only).

-

After pre-treatment, add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.

-

Incubate the plate for 24 hours.

-

-

Measurement of Inflammatory Mediators :

-

Nitric Oxide (NO) : Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess Reagent System according to the manufacturer's instructions.

-

Cytokines (TNF-α, IL-6, IL-10) : Collect the supernatant and measure the concentration of specific cytokines using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Cell Viability (Optional but Recommended) :

-

After collecting the supernatant, assess cell viability using an MTT or similar assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Prebiotic Activity

Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon, thereby conferring health benefits to the host.[8] Xylooligosaccharides are recognized as potent prebiotics, particularly for enhancing the populations of Bifidobacterium and Lactobacillus species.[8][16][17][18]

Quantitative Data: Prebiotic Effects of Xylooligosaccharides

| Study Type | Substrate | Duration | Key Findings | Reference |

| Human Trial | XOS-enriched rice porridge | 6 weeks | Significant increase in fecal Lactobacillus and Bifidobacterium counts | [8][16][19] |

| Human Trial | XOS-enriched rice porridge | 6 weeks | Significant decrease in fecal Clostridium perfringens | [8][16] |

| In vitro Fermentation | XOS from Birchwood Xylan | 24 hours | Increased production of acetic and lactic acid | [20] |

| In vitro Fermentation | XOS from Birchwood Xylan | 24 hours | Increase in Bifidobacterium population; decrease in pathogenic bacteria | [20] |

| Animal Study (Mice) | High-Fat Diet + XOS | 12 weeks | Increased abundance of beneficial intestinal flora | [21] |

Logical Relationship: Mechanism of Prebiotic Action

The prebiotic effect of this compound initiates a cascade of beneficial events within the gut ecosystem.

Experimental Protocol: In Vitro Fecal Fermentation

This protocol provides a method to assess the prebiotic potential of this compound by simulating its fermentation by human gut microbiota.[17][20]

-

Fecal Slurry Preparation :

-

Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.

-

Immediately place samples in an anaerobic chamber.

-

Prepare a 10% (w/v) fecal slurry by homogenizing the feces in a pre-reduced anaerobic phosphate-buffered saline (PBS) solution.

-

Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

-

-

Fermentation Setup :

-

Prepare a basal fermentation medium (e.g., yeast extract, casitone, fatty acids - YCFA) under anaerobic conditions.

-

Dispense the medium into sterile serum bottles or fermentation vials.

-

Add this compound to the treatment vials to a final concentration of 1% (w/v). Include a negative control (no added carbohydrate) and a positive control (e.g., inulin).

-

Inoculate each vial with the 10% fecal slurry (e.g., a 1:10 dilution).

-

Seal the vials and incubate at 37°C with gentle shaking.

-

-

Sampling and Analysis :

-

Collect samples from the fermentation vials at different time points (e.g., 0, 12, 24, and 48 hours).

-

Microbial Population Analysis : Extract bacterial DNA from the samples. Quantify the populations of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus, Clostridium) using quantitative PCR (qPCR) with group-specific primers.

-

Short-Chain Fatty Acid (SCFA) Analysis : Centrifuge the samples to pellet bacteria and debris. Analyze the supernatant for SCFA (acetate, propionate, butyrate) concentrations using Gas Chromatography (GC).

-

pH Measurement : Measure the pH of the fermentation broth at each time point. A significant drop in pH indicates acid production.

-

Conclusion

The preliminary screening of this compound reveals a molecule with significant potential as a multi-functional bioactive agent. Its demonstrated antioxidant, anti-inflammatory, and prebiotic properties provide a strong rationale for further investigation. The experimental frameworks provided in this guide offer a standardized approach for researchers to quantify these activities and elucidate the underlying mechanisms. This foundational data is crucial for advancing this compound into more complex preclinical and clinical studies, ultimately paving the way for its application in functional foods and therapeutics aimed at improving human health.

References

- 1. This compound | C25H42O21 | CID 101656439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. abmole.com [abmole.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and nutritional properties of xylooligosaccharide from agricultural and forestry byproducts: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Xylooligosaccharides Exert Antitumor Activity via Modulation of Cellular Antioxidant State and TLR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bepls.com [bepls.com]

- 8. scispace.com [scispace.com]

- 9. Xylo-Oligosaccharides, Preparation and Application to Human and Animal Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Xylan, Xylooligosaccharides, and Aromatic Structures With Antioxidant Activity Released by Xylanase Treatment of Alkaline-Sulfite–Pretreated Sugarcane Bagasse [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. atlantis-press.com [atlantis-press.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Immunomodulatory Effects of Xylooligosaccharides [jstage.jst.go.jp]

- 16. Prebiotic Effects of Xylooligosaccharides on the Improvement of Microbiota Balance in Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Effects of Xylo-Oligosaccharide on the Gut Microbiota of Patients With Ulcerative Colitis in Clinical Remission [frontiersin.org]

- 18. The Potential of Xylooligosaccharides as Prebiotics and Their Sustainable Production from Agro-Industrial by-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cib.csic.es [cib.csic.es]

- 21. Effects of Xylooligosaccharides on Lipid Metabolism, Inflammation, and Gut Microbiota in C57BL/6J Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Pure Xylopentaose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylopentaose, a xylooligosaccharide (XOS) comprised of five β-1,4 linked D-xylose units, is a molecule of significant interest in the fields of functional foods, prebiotics, and pharmaceuticals. Its distinct physicochemical properties govern its biological activity, stability, and potential applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of pure this compound, detailed experimental methodologies for their determination, and an exploration of its interaction with cellular signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

Core Physicochemical Properties

Pure this compound is typically a white to off-white solid, appearing as a powder.[1] Its fundamental properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C25H42O21 | [1][2][3][4][5] |

| Molecular Weight | 678.59 g/mol | [1][3][6] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 240-242 °C | [3] |

| Purity (HPLC) | >95% | [4] |

Table 2: Optical and Solubility Properties of this compound

| Property | Value | Conditions | Source |

| Specific Optical Rotation ([α]) | -62.4° | c=1% in H2O | [3] |

| Solubility in Water | 100 mg/mL | May require sonication | [1][5] |

| Solubility in Organic Solvents | Soluble | Methanol, Ethanol, DMSO | [3] |

Stability Profile

While specific quantitative data on the degradation kinetics of pure this compound under varying pH and temperature is not extensively available, the general stability of xylooligosaccharides (XOS) provides valuable insights. XOS are recognized for their notable stability, particularly in acidic to neutral conditions and at elevated temperatures.

Generally, the degradation of XOS, such as xylotriose, primarily occurs through acid-catalyzed hydrolysis of the glycosidic bonds, leading to the formation of smaller xylo-oligosaccharides and xylose.[7] This process is influenced by both temperature and pH, with extreme pH levels, especially in combination with high temperatures, accelerating hydrolysis.[7] Xylooligosaccharides are reported to be highly stable in the pH range of 2.5 to 8 and at temperatures exceeding 100°C.[7]

Storage Recommendations: For long-term stability, pure this compound should be stored at 4°C and protected from light.[1][6] When in solution, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month, with protection from light.[1]

Biological Activity and Signaling Pathway Interaction

Xylooligosaccharides, including this compound, have demonstrated immunomodulatory and antitumor activities.[3] Research suggests that these effects may be mediated through interaction with and modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[3] Molecular docking studies have shown that this compound can bind to TLR4, potentially influencing the downstream signaling cascade that is typically activated by lipopolysaccharide (LPS).[3] This interaction may lead to a reduction in the production of pro-inflammatory cytokines.[3]

The proposed mechanism involves this compound binding to the TLR4/MD-2 complex, which may inhibit the subsequent recruitment of adaptor proteins like MyD88 and TRIF, thereby dampening the inflammatory response.

Caption: Proposed modulation of the TLR4 signaling pathway by this compound.

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

-

Materials and Equipment:

-

Pure this compound sample (dry and powdered)

-

Capillary tubes (one end sealed)

-

Melting point apparatus with a calibrated thermometer or digital temperature sensor

-

Mortar and pestle (if sample is not a fine powder)

-

-

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, gently grind the sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved at the bottom of the tube.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate until the temperature is about 15-20°C below the expected melting point (240-242°C).

-

Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting). The range between these two temperatures is the melting range.

-

-

Caption: Experimental workflow for melting point determination.

Measurement of Specific Optical Rotation

The specific optical rotation is a characteristic property of chiral molecules like this compound and is measured using a polarimeter.

-

Materials and Equipment:

-

Pure this compound

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter with a sodium lamp (589 nm)

-

Polarimeter cell (e.g., 1 dm)

-

Solvent (e.g., deionized water)

-

-

Procedure:

-

Solution Preparation: Accurately weigh a specific amount of this compound (e.g., 100 mg for a 1% solution) and transfer it to a volumetric flask. Dissolve the sample in the solvent and fill to the mark to create a solution of known concentration (c, in g/mL).

-

Blank Measurement: Fill the polarimeter cell with the pure solvent and place it in the polarimeter. Measure the optical rotation of the solvent and zero the instrument.

-

Sample Measurement: Rinse the polarimeter cell with the prepared this compound solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed optical rotation (α).

-

Calculation: Calculate the specific optical rotation [α] using the following formula: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Determination of Solubility

The solubility of this compound can be determined by preparing a saturated solution and quantifying the dissolved solute.

-

Materials and Equipment:

-

Pure this compound

-

Solvent of interest (e.g., water, ethanol)

-

Vials with screw caps

-

Thermostatic shaker

-

Syringe and syringe filters (0.22 µm)

-

Analytical balance

-

HPLC system with a suitable column and detector (e.g., RI or ELSD)

-

-

Procedure:

-

Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any solid particles.

-

Quantification (HPLC Method):

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the standard curve.

-

Analyze the standard solutions and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

-

Caption: Experimental workflow for solubility determination.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using HPLC, often with a column designed for carbohydrate analysis.

-

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a refractive index (RI) or evaporative light scattering detector (ELSD).

-

Column: A column suitable for oligosaccharide separation, such as an amino-propyl or a specialized carbohydrate column (e.g., Waters SugarPak I).

-

-

Example Chromatographic Conditions:

-

Mobile Phase: Acetonitrile/Water gradient or isocratic elution.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).

-

Injection Volume: 10-20 µL.

-

Detector: Refractive Index (RI) or ELSD.

-

-

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the mobile phase at a known concentration.

-

Analysis: Inject the sample onto the HPLC system.

-

Data Processing: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the peak area of this compound relative to the total peak area of all components.

-

Conclusion

This compound possesses a unique set of physicochemical properties that are fundamental to its biological function and potential therapeutic applications. This guide has provided a detailed overview of these properties, along with robust experimental protocols for their characterization. The interaction of this compound with the TLR4 signaling pathway highlights a potential mechanism for its observed immunomodulatory effects, warranting further investigation. The information presented herein serves as a valuable resource for researchers and professionals in the ongoing exploration and development of this compound-based products.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Natural Xylooligosaccharides Exert Antitumor Activity via Modulation of Cellular Antioxidant State and TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessing the effect of d-xylose on the sugar signaling pathways of Saccharomyces cerevisiae in strains engineered for xylose transport and assimilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarworks.uark.edu [scholarworks.uark.edu]

Xylopentaose (CAS: 49694-20-4): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of Xylopentaose (CAS number 49694-20-4), a xylooligosaccharide of significant interest for its prebiotic potential and applications in various fields of research and development. This document details its physicochemical characteristics, analytical methodologies, and known biological activities, presenting a valuable resource for professionals in glycobiology, gut microbiota research, and drug discovery.

Core Physicochemical Properties

This compound is a well-defined oligosaccharide composed of five D-xylose units linked by β-(1→4) glycosidic bonds.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and formulation.

| Property | Value | Source |

| CAS Number | 49694-20-4 | [2] |

| Molecular Formula | C25H42O21 | [2][3][4] |

| Molecular Weight | 678.59 g/mol | [2][3][4] |

| Appearance | White to off-white solid/powder | [2][4] |

| Melting Point | 240-242 °C | [2] |

| Boiling Point (Predicted) | 1030.7 ± 65.0 °C | [2] |

| Density (Predicted) | 1.75 ± 0.1 g/cm³ | [2] |

| Specific Rotation (α) | -62.4° (c=1% in H2O) | [2] |

| Solubility | Soluble in water, methanol, ethanol, and DMSO.[2][4] | |

| Purity | Commercially available with >95% purity.[5][6] | |

| Storage | Recommended storage at -20°C for long-term stability.[7] |

Experimental Protocols

Accurate characterization and quantification of this compound are crucial for research and development. The following sections detail established analytical methodologies.

High-Performance Liquid Chromatography (HPLC) for Xylooligosaccharide Analysis

HPLC is a primary technique for the separation and quantification of this compound and other xylooligosaccharides (XOS).

Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This highly sensitive method allows for the direct quantification of XOS without the need for derivatization.

-

Instrumentation: HPLC system equipped with a quaternary pump, autosampler, and a pulsed amperometric detector with a gold electrode. An anion-exchange column (e.g., CarboPac™ PA200) is used.

-

Reagents:

-

Sodium Hydroxide (NaOH), 50% w/w solution

-

Sodium Acetate (NaOAc), anhydrous

-

High-purity water (18.2 MΩ·cm)

-

This compound and other XOS standards

-

-

Procedure:

-

Mobile Phase Preparation: Prepare eluents consisting of NaOH and a gradient of NaOAc in NaOH. A typical gradient could be:

-

0-10 min: 35% 120 mM NaOAc in 100 mM NaOH

-

10-14 min: 50% 120 mM NaOAc in 100 mM NaOH

-

14-15 min: 100% 120 mM NaOAc in 100 mM NaOH

-

-

Standard Preparation: Prepare stock solutions of XOS standards (e.g., 1 mg/mL) in high-purity water. Create a series of working standards by serial dilution to generate a calibration curve.

-

Sample Preparation: Dilute the sample containing this compound with high-purity water to fall within the calibration range.

-

Analysis: Inject the prepared standards and samples into the HPLC system. The retention time for this compound is typically around 14-16 minutes under these conditions.[3][6]

-

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry, often coupled with chromatography, is a powerful tool for the structural elucidation and sensitive detection of this compound.

Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a tandem MS system). A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for separation.

-

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

High-purity water

-

Formic acid (optional, for enhancing ionization)

-

-

Procedure:

-

Sample Preparation: Dissolve the sample in an appropriate solvent, typically a mixture of acetonitrile and water.

-

Chromatography: Separate the components using a gradient elution on a HILIC column.

-

Mass Spectrometry Analysis: Acquire data in negative ion mode using Electrospray Ionization (ESI). Monitor for the deprotonated molecule [M-H]⁻. For this compound (C25H42O21), the expected m/z would be approximately 677.2. Tandem MS (MS/MS) can be used to obtain fragment ions for structural confirmation.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the detailed structural characterization of oligosaccharides like this compound.

Method: 13C-NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: Dissolve a few milligrams of the sample in deuterium oxide (D₂O).

-

Data Acquisition: Record the 13C-NMR spectrum. The chemical shifts of the carbon atoms provide information about the glycosidic linkages and the structure of the individual xylose units. The spectra of higher oligosaccharides like this compound show characteristic signals for the terminal and internal xylose units.

Biological Activity and Signaling Pathways

The primary biological significance of this compound lies in its role as a prebiotic. It is not digested in the upper gastrointestinal tract and reaches the colon where it is selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species.[1] This fermentation leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which are responsible for many of the health benefits associated with XOS consumption.

Prebiotic Action and SCFA Production

The general workflow of this compound's prebiotic action is outlined below.

Caption: Prebiotic workflow of this compound.

SCFA-Mediated Signaling

SCFAs act as signaling molecules by interacting with G-protein coupled receptors (GPCRs), such as GPR43 and GPR109a, on the surface of intestinal epithelial and immune cells. This interaction triggers downstream signaling cascades that influence various physiological processes, including immune modulation and gut barrier enhancement.

Caption: SCFA-mediated signaling cascade.

Potential Interaction with Toll-like Receptor 4 (TLR4)

Recent research suggests that this compound may also exert immunomodulatory effects through interaction with Toll-like receptor 4 (TLR4). Molecular docking studies have indicated a potential binding affinity between this compound and TLR4, which could influence downstream inflammatory signaling pathways.[2] This interaction may contribute to the anti-inflammatory properties of XOS.

Caption: Potential this compound-TLR4 interaction.

References

- 1. prebioticassociation.org [prebioticassociation.org]

- 2. Natural Xylooligosaccharides Exert Antitumor Activity via Modulation of Cellular Antioxidant State and TLR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Potential of Xylooligosaccharides as Prebiotics and Their Sustainable Production from Agro-Industrial by-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Potential of Xylooligosaccharides as Prebiotics and Their Sustainable Production from Agro-Industrial by-Products | MDPI [mdpi.com]

- 8. Xylooligosaccharide attenuates lipopolysaccharide-induced intestinal injury in piglets via suppressing inflammation and modulating cecal microbial communities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Action of Prebiotics and Their Effects on Gastro-Intestinal Disorders in Adults - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the molecular formula of Xylopentaose C25H42O21

For Immediate Release

This technical guide provides an in-depth overview of Xylopentaose, a xylooligosaccharide with significant potential in the pharmaceutical and biotechnology sectors. Addressed to researchers, scientists, and drug development professionals, this document outlines the core molecular properties, detailed experimental protocols for analysis, and insights into its biological significance.

Core Molecular Data

This compound is an oligosaccharide composed of five xylose units linked by β-1,4 glycosidic bonds. Its molecular formula is C25H42O21. The table below summarizes its key quantitative properties.

| Property | Value | Reference |

| Molecular Formula | C25H42O21 | [1] |

| Molecular Weight | 678.6 g/mol | [1] |

| Exact Mass | 678.22185834 Da | [1] |

| Synonyms | 1,4-β-D-Xylopentaose | [1] |

Experimental Protocols for the Analysis of this compound

Accurate characterization and quantification of this compound are crucial for research and development. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

A highly sensitive method for the direct quantification of this compound and other xylooligosaccharides (XOS) is High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAEC-PAD). This method does not require prior derivatization of the oligosaccharides.

Instrumentation:

-

HPLC system with a quaternary pump

-

Autosampler

-

Pulsed Amperometric Detector (PAD) with a gold electrode

-

Anion-exchange column (e.g., CarboPac PA200)[2]

Reagents:

-

Sodium Hydroxide (NaOH), 50% w/w solution

-

Sodium Acetate (NaOAc), anhydrous

-

High-purity water (18.2 MΩ·cm)

-

This compound standard

Procedure:

-

Mobile Phase Preparation:

-

Eluent A: High-purity water

-

Eluent B: 200 mM NaOH

-

Eluent C: 1 M NaOAc in 200 mM NaOH

-

Degas all eluents before use.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in high-purity water.

-

Create a series of working standards through serial dilution to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Sample Preparation:

-

Dilute the sample containing this compound with high-purity water to ensure the concentration falls within the established calibration range.

-

-

Chromatographic Conditions:

-

A stepwise linear gradient is typically employed. For example:

Time (min) 100 mM NaOH (%) 120 mM NaOAc in 100mM NaOH (%) 0 100 0 10 65 35 14 50 50 15 0 100 18 0 100 | 25 | 100 | 0 |

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural elucidation of oligosaccharides like this compound. It is often coupled with a separation technique like HPLC (LC-MS). Tandem mass spectrometry (MS/MS) provides detailed information about the sequence and linkage of the monosaccharide units.

A general workflow for the analysis of oligosaccharides involves:

-

Sample Preparation: Enzymatic or mild acid hydrolysis of the polysaccharide source to generate oligosaccharides.

-

Chromatographic Separation: Separation of the oligosaccharide mixture using HPLC, often with a graphitized carbon column.[3]

-

Ionization: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used methods.[4]

-

Mass Analysis: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF), is used to determine the mass-to-charge ratio of the parent ions.[5][6]

-

Tandem MS (MS/MS): The parent ions are fragmented, and the resulting product ions are analyzed to deduce the structure.[4]

Visualizing Molecular Structure and Analytical Workflow

To aid in the understanding of this compound's structure and the processes for its analysis, the following diagrams are provided.

Caption: Linear structure of this compound showing five xylose units linked by β-1,4 glycosidic bonds.

References

- 1. This compound | C25H42O21 | CID 101656439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. escholarship.org [escholarship.org]

The Role of Xylopentaose in Plant Biomass Structure: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of xylopentaose, a significant xylooligosaccharide derived from xylan, the second most abundant polysaccharide in plant biomass. We delve into the fundamental role of its parent polymer, xylan, in maintaining the structural integrity of the plant cell wall. This guide details the chemical and physical properties of this compound, its enzymatic generation from various lignocellulosic feedstocks, and its emerging role as a signaling molecule in plant defense mechanisms. Detailed experimental protocols for the production and analysis of this compound and the isolation of cell wall material are provided, supplemented by quantitative data and workflow visualizations to support researchers in plant science, biorefinery, and drug development.

Introduction to Plant Biomass and Xylan

The plant cell wall is a complex and dynamic structure primarily composed of cellulose, hemicellulose, and lignin. Hemicelluloses are a heterogeneous group of polysaccharides that, along with pectin, form a cross-linked matrix embedding the cellulose microfibrils. The most abundant hemicellulose in the secondary cell walls of angiosperms and many grasses is xylan .

Xylan consists of a linear backbone of β-(1,4)-linked D-xylose residues, which can be substituted with various side chains, including arabinose and glucuronic acid. This polymer plays a crucial structural role by forming non-covalent bonds with cellulose microfibrils and covalent cross-links with lignin, creating a rigid and recalcitrant network that provides mechanical strength and protection to the plant cell. This compound is not a primary structural component itself but is a key oligosaccharide released during the enzymatic breakdown of the xylan backbone.

This compound: A Key Xylooligosaccharide

This compound (X5) is a xylooligosaccharide (XOS) consisting of five xylose units linked by β-1,4 glycosidic bonds. As a product of xylan degradation, its study is vital for understanding biomass deconstruction for biofuels and for exploring its bioactive properties.

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.[1][2][3][4]

| Property | Value |

| Systematic Name | O-β-D-xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-D-xylose |

| Molecular Formula | C25H42O21 |

| Molecular Weight | 678.59 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >95% for commercial standards |

| Solubility | Soluble in methanol |

| CAS Number | 49694-20-4 |

Generation of this compound from Plant Biomass

This compound and other XOS are primarily generated through the controlled hydrolysis of xylan-rich lignocellulosic biomass. Enzymatic hydrolysis is the preferred method due to its high specificity and mild reaction conditions, which minimize the formation of undesirable byproducts.[5]

The key enzymes responsible for breaking down the xylan backbone are endo-1,4-β-xylanases (EC 3.2.1.8). These enzymes randomly cleave the internal β-1,4-xylosidic linkages of the xylan polymer, releasing a mixture of xylooligosaccharides with varying degrees of polymerization (DP), including xylobiose (X2), xylotriose (X3), xylotetraose (X4), and this compound (X5).[6] The specific distribution of these products depends on the enzyme source, substrate properties, and reaction conditions.

The efficiency of XOS production varies significantly with the biomass source and the enzymatic cocktail used. The following table summarizes quantitative data from studies on the enzymatic hydrolysis of xylan from different agricultural residues.

| Biomass Source | Enzyme(s) | Key Conditions | XOS Yield / Concentration | Reference(s) |

| Sugarcane Bagasse | Xylanase, β-xylosidase, accessory enzymes | 50°C, 24 h | 93.1% yield; 19.6 g/L | [7][8] |

| Corn Cobs | Commercial Xylanase | pH 5.9, 41°C, 17 h | Xylobiose: 1.208 mg/mL, Xylotriose: 0.715 mg/mL | [9] |

| Cassava Peels | NaOH pretreatment + Enzymatic Hydrolysis | Not specified | 396.5 mg XOS / g xylan | [10] |

| Guava Bagasse | Sodium Hydroxide + Enzymatic Hydrolysis | 48 h hydrolysis | 59.86% XOS production | [11] |

| Banana Peel | Hydrogen Peroxide + Enzymatic Hydrolysis | 12 h hydrolysis | 54.14% XOS production | [11] |

This protocol outlines a general procedure for the laboratory-scale production of XOS from a purified xylan source, followed by quantification using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Materials:

-

Xylan from birchwood or corncob (substrate)

-

Endo-1,4-β-xylanase (e.g., from Trichoderma viride)

-

Citrate or Acetate buffer (e.g., 0.1 M, pH 5.0)

-

Deionized water

-

Xylose and XOS standards (X2-X6) for HPAEC-PAD

-

Reagents for HPAEC-PAD (Sodium Hydroxide, Sodium Acetate)

Procedure:

-

Substrate Preparation: Prepare a 1-2% (w/v) suspension of xylan in the reaction buffer. Heat and stir until the xylan is fully dissolved or evenly suspended. Cool to the desired reaction temperature.

-

Enzymatic Reaction: Add the xylanase enzyme to the substrate suspension. A typical enzyme loading is 5-10 Units (U) per gram of xylan.[12] Incubate the reaction at the optimal temperature for the enzyme (e.g., 40-60°C) with gentle agitation for a set time (e.g., 2-24 hours).[13] Time course samples can be taken to monitor the progress of hydrolysis.

-

Reaction Termination: Stop the reaction by boiling the mixture for 10 minutes to denature the enzyme.[12]

-

Sample Preparation: Centrifuge the reaction mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet any insoluble material. Collect the supernatant, which contains the soluble XOS.

-

HPAEC-PAD Analysis:

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

Use a high-pH anion-exchange column (e.g., CarboPac™ PA100 or PA200) for separation.[14][15]

-

Employ a gradient elution of sodium hydroxide and sodium acetate to separate the oligosaccharides based on their degree of polymerization.[14]

-

Quantify the peaks corresponding to xylobiose through this compound by comparing their peak areas to those of known standards.

-

The Role of this compound and Related Oligosaccharides

The direct structural role of this compound in the plant cell wall is minimal, as it is an oligosaccharide fragment. Its significance lies in being a constituent unit of the parent xylan polymer, which is fundamental to the structural architecture of the cell wall. The study of this compound and other XOS provides critical insights into the complex structure of xylan and the efficiency of biomass deconstruction processes.

There is growing evidence that oligosaccharides derived from the breakdown of the plant's own cell wall can act as signaling molecules. These molecules, known as Damage-Associated Molecular Patterns (DAMPs) , are recognized by the plant as indicators of cellular damage, whether from mechanical wounding or pathogen attack.[16][17]

Upon recognition, DAMPs can trigger a range of defense responses, collectively known as DAMP-triggered immunity.[16][18] Research on xylo-oligosaccharides, such as xylobiose, has shown they can act as DAMPs in plants like Arabidopsis.[19] Treatment with xylobiose has been observed to trigger the production of reactive oxygen species (ROS), induce callose deposition, and activate defense-related gene expression—all hallmarks of a plant immune response.[19] While direct evidence for this compound is still emerging, it is hypothesized to function similarly to other cell wall-derived oligosaccharides in activating these defense pathways.[20][21]

Methodologies for Studying Plant Biomass Structure

To study cell wall components, it is essential to first isolate them from other cellular materials like proteins, lipids, and nucleic acids. The preparation of Alcohol-Insoluble Residue (AIR) is a standard method for this purpose.[22]

Materials:

-

Fresh or freeze-dried plant tissue

-

70% (v/v) Ethanol

-

Chloroform:Methanol (1:1, v/v)

-

Acetone

-

Centrifuge and tubes

-

Grinding apparatus (e.g., ball mill)

Procedure:

-

Homogenization: Grind the plant tissue to a fine powder. For fresh tissue, immediate homogenization in 70% ethanol is recommended.

-

Initial Extraction: Add ~15 volumes of 70% ethanol to the ground tissue. Vortex thoroughly and incubate at 70°C for 1 hour to inactivate endogenous enzymes.[23]

-

Centrifugation: Pellet the insoluble material by centrifuging at 10,000 x g for 10 minutes. Discard the supernatant.

-

Solvent Washes: Sequentially wash the pellet to remove soluble components. After each addition of solvent, resuspend the pellet, centrifuge, and discard the supernatant.

-

Drying: After the final acetone wash and removal of the supernatant, air-dry the pellet or dry it in a vacuum oven at a low temperature (e.g., 37°C).

-

Storage: The resulting dry powder is the Alcohol-Insoluble Residue (AIR), which represents the cell wall material. Store it in a desiccator until further analysis.

Conclusion and Future Perspectives

This compound, as a constituent of xylan, is intrinsically linked to the structural framework of plant biomass. While its direct role is that of a breakdown product, its generation is a critical step in the industrial utilization of lignocellulosic materials for biofuels and value-added chemicals.[25] Furthermore, the emerging evidence for xylo-oligosaccharides acting as DAMPs opens a new frontier of research into plant signaling and immunity.[26][27][28] Understanding how plants perceive and respond to these cell wall fragments could lead to novel strategies for enhancing crop resilience and disease resistance. Future work should focus on identifying the specific receptors for XOS in plants and elucidating the downstream signaling pathways they activate. This knowledge will be invaluable for both fundamental plant science and its application in agriculture and biotechnology.

References

- 1. This compound | C25H42O21 | CID 101656439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound [chembk.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Enzymatic production of xylooligosaccharide from lignocellulosic and marine biomass: A review of current progress, challenges, and its applications in food sectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in the enzymatic production and applications of xylooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Xylooligosaccharide Production From Lignocellulosic Biomass and Their Health Benefits as Prebiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Xylan, Xylooligosaccharides, and Aromatic Structures With Antioxidant Activity Released by Xylanase Treatment of Alkaline-Sulfite–Pretreated Sugarcane Bagasse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. xylooligosaccharide.com [xylooligosaccharide.com]

- 14. Simultaneous determination of cereal monosaccharides, xylo- and arabinoxylo-oligosaccharides and uronic acids using HPAEC-PAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Damage-Associated Molecular Pattern-Triggered Immunity in Plants [frontiersin.org]

- 17. scispace.com [scispace.com]

- 18. Plant immunity by damage-associated molecular patterns (DAMPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Xylobiose treatment triggers a defense-related response and alters cell wall composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Characterization of Plant Cell Wall Damage-Associated Molecular Patterns Regulating Immune Responses | Springer Nature Experiments [experiments.springernature.com]

- 21. Characterization of Plant Cell Wall Damage-Associated Molecular Patterns Regulating Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Analytical implications of different methods for preparing plant cell wall material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Comprehensive Compositional Analysis of Plant Cell Walls (Lignocellulosic biomass) Part I: Lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Potential of Xylooligosaccharides as Prebiotics and Their Sustainable Production from Agro-Industrial by-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 26. sciencedaily.com [sciencedaily.com]

- 27. researchgate.net [researchgate.net]

- 28. Oligosaccharide signals: from plant defense to parasite offense - PMC [pmc.ncbi.nlm.nih.gov]

Dawn of a New Oligosaccharide: The Pioneering Discovery and Isolation of Xylopentaose

A deep dive into the foundational mid-20th century research that first identified and purified xylopentaose, laying the groundwork for future advancements in carbohydrate chemistry and biotechnology.

This technical guide illuminates the seminal early research that led to the discovery and isolation of this compound, a five-unit xylose oligosaccharide. Primarily drawing from the groundbreaking work of Roy L. Whistler and his collaborators in the 1950s, this document details the nascent methodologies that first brought this specific xylo-oligosaccharide (XOS) to light. The techniques of partial acid hydrolysis of xylan, followed by meticulous separation using charcoal-Celite column chromatography and analysis by paper chromatography, are presented in detail, offering a window into the innovative laboratory practices of the era.

From Polymer to Oligomer: The Initial Hydrolysis of Xylan

The journey to isolating this compound began with the controlled breakdown of xylan, a major hemicellulose component of plant cell walls. Early researchers, notably Whistler and his team, employed partial acid hydrolysis to cleave the long xylan chains into a mixture of smaller oligosaccharides of varying lengths.

Experimental Protocol: Partial Acid Hydrolysis of Corncob Xylan

The initial step in obtaining a mixture of xylo-oligosaccharides involved the careful acid-catalyzed hydrolysis of xylan, typically sourced from corncobs. The following protocol is based on the methods described by Whistler and Tu in their 1952 publication on the isolation of xylobiose, a methodology that would be adapted for the separation of higher oligosaccharides.

Materials:

-

Corncob xylan

-

Fuming hydrochloric acid (specific gravity 1.21)

-

Ice-water bath

Procedure:

-

One gram of corncob xylan was dissolved in 100 ml of fuming hydrochloric acid, maintained at a temperature of -15°C.

-

The reaction mixture was then transferred to an ice-water bath to proceed with the hydrolysis.

-

The reaction was carefully monitored, and upon completion, the mixture contained a variety of xylo-oligosaccharides, including this compound.

The Art of Separation: Charcoal-Celite Column Chromatography

The key to isolating individual oligosaccharides from the complex hydrolysate mixture was the innovative use of column chromatography. Whistler and his contemporaries pioneered the use of a packed column of activated charcoal and Celite (diatomaceous earth) to separate sugars based on their degree of polymerization.

Experimental Protocol: Isolation of Xylo-oligosaccharides

Following hydrolysis, the resulting sugar mixture was neutralized and subjected to column chromatography. This multi-step process allowed for the separation of the oligosaccharide series.

Column Preparation and Sample Loading:

-

A chromatographic column (52 x 260 mm) was prepared with a mixture of equal parts by weight of activated charcoal (Darco G-60) and Celite 535.

-

The neutralized xylan hydrolysate was applied to the top of the prepared column.

Elution and Fraction Collection:

-

The column was first washed with distilled water to remove salts and any remaining monosaccharides.

-

A stepwise gradient of aqueous ethanol was then used to elute the oligosaccharides. Shorter-chain oligosaccharides would elute with lower concentrations of ethanol, while longer-chain oligosaccharides, such as this compound, required higher ethanol concentrations for elution.

-

Fractions were collected and the optical rotation of the eluate was monitored to detect the presence of sugars. Fractions exhibiting a negative rotation were pooled for further analysis.

The following table summarizes the typical elution profile for the separation of xylo-oligosaccharides using this method.

| Eluent (Aqueous Ethanol) | Oligosaccharide Eluted |

| 5% | Xylobiose |

| 10-15% | Xylotriose and Xylotetraose |

| >15% | This compound and higher oligosaccharides |

Visualization and Confirmation: The Role of Paper Chromatography

To analyze the composition of the fractions collected from the column and to confirm the purity of the isolated this compound, paper chromatography was the analytical method of choice in the 1950s. This technique separated the oligosaccharides based on their differential partitioning between a stationary phase (the paper) and a mobile phase (the solvent).

Experimental Protocol: Paper Chromatography of Xylo-oligosaccharides

Procedure:

-

Samples of the collected fractions were spotted onto a strip of filter paper.

-

The paper was then developed in a chromatography tank containing a solvent system, such as n-butanol-ethanol-water.

-

After development, the paper was dried, and the sugar spots were visualized by spraying with a reagent like aniline hydrogen phthalate, followed by heating. The position of the spots (Rf value) was indicative of the degree of polymerization.

Characterization of a Novel Oligosaccharide

Once isolated, the crystalline this compound was subjected to further chemical analysis to confirm its structure and properties. This included determination of its melting point, specific rotation, and molecular weight through various derivatization and degradation studies.

| Property | Value for Crystalline this compound |

| Melting Point | ~210-212 °C |

| Specific Rotation ([α]D) | Approximately -65° |

Workflow for the Discovery and Isolation of this compound

The following diagram illustrates the logical workflow employed in the early research to discover and isolate this compound.

Caption: Workflow for the early discovery and isolation of this compound.

The pioneering work of Whistler and his contemporaries in the mid-20th century laid the essential groundwork for our modern understanding and utilization of xylo-oligosaccharides. Their development of partial acid hydrolysis coupled with charcoal-celite column chromatography represents a landmark achievement in carbohydrate chemistry, enabling the first-ever isolation and characterization of this compound and opening the door to a new field of oligosaccharide research.

Initial Investigation into the Antitumor Properties of Xylopentaose: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylopentaose, a xylooligosaccharide (XOS) composed of five xylose units, is emerging as a compound of interest in oncology research due to its potential antitumor properties. As part of the broader family of XOS, which are naturally occurring prebiotics, this compound is being investigated for its ability to modulate cellular pathways involved in cancer progression. This technical guide synthesizes the current understanding of the antitumor effects of this compound and related xylooligosaccharides, providing a detailed look at the experimental data, methodologies, and implicated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on the antitumor activities of xylooligosaccharides, including this compound.

Table 1: Cytotoxicity of Xylooligosaccharides (XOS) in Tumor Cell Lines

| Cell Line | Assay | Concentration | Incubation Time | % Cell Inhibition | Citation |

| Tumor Cell Lines | NR Assay | Not Specified | Not Specified | Higher than MTT assay | [1] |

| Tumor Cell Lines | MTT Assay | Not Specified | Not Specified | Time- and concentration-dependent | [1] |

| HCT-116 | Not Specified | Not Specified | Not Specified | Potent cytotoxic effect | [2] |

| MCF-7 | Not Specified | Not Specified | Not Specified | Potential cytotoxic effect | [2] |

Table 2: Molecular Docking of Xylooligosaccharides with TLR4

| Xylooligosaccharide | Binding Affinity Energy (kcal/mol) | Citation |

| This compound | -8.1 | [1] |

| Xylohexaose | -8.3 | [1] |

| Xylotetraose | -7.7 | [1] |

| Xyloheptaose | -7.6 | [1] |

| Xylotriose | -6.7 | [1] |

| Xylobiose | -6.4 | [1] |

Key Experimental Protocols

This section details the methodologies employed in the initial investigations of the antitumor properties of xylooligosaccharides.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the cytotoxic effects of xylooligosaccharides on tumor cells.

-

Methodology:

-

Cell Culture: Human tumor cell lines and normal fibroblast cell lines (e.g., MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of XOS dissolved in a sterile buffer (e.g., DPBS) for different time intervals (e.g., 24, 48, 72 hours).

-

MTT Assay:

-

After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

-

The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Neutral Red (NR) Assay:

-

Following treatment, the medium is replaced with a medium containing Neutral Red dye.

-

After incubation, the cells are washed, and the incorporated dye is extracted using a destaining solution.

-

The absorbance is measured at a specific wavelength (e.g., 540 nm).

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The results are often presented as time- and concentration-dependent inhibition curves.[1]

-

Molecular Docking Studies

-

Objective: To predict the binding affinity and interaction between xylooligosaccharides and target proteins, such as Toll-like receptor 4 (TLR4).[1]

-

Methodology:

-

Ligand and Receptor Preparation: The 3D structures of xylooligosaccharides (e.g., this compound) and the target receptor (e.g., TLR4/MD-2 complex) are obtained from databases or modeled.

-

Docking Simulation: Molecular docking software (e.g., AutoDock) is used to predict the binding poses of the ligands within the active site of the receptor.

-

Binding Affinity Calculation: The binding affinity energy (e.g., in kcal/mol) is calculated for the best-docked complexes. A lower binding energy indicates a more stable interaction.[1]

-

Visualization: The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are visualized using molecular graphics software (e.g., Discovery Studio).[1]

-

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for XOS-Mediated Antitumor Activity

The following diagram illustrates the proposed signaling pathway involving the interaction of this compound with Toll-like receptor 4 (TLR4), leading to downstream effects that contribute to its antitumor activity.

Caption: Proposed TLR4-mediated signaling pathway for the antitumor activity of this compound.

General Experimental Workflow for Investigating Antitumor Properties

The diagram below outlines a typical experimental workflow for the initial investigation of the antitumor properties of a compound like this compound.

Caption: A general workflow for the preclinical evaluation of antitumor compounds.

Discussion and Future Directions

The preliminary evidence suggests that xylooligosaccharides, including this compound, possess antitumor potential.[1] The cytotoxic effects on various cancer cell lines and the high binding affinity of this compound to TLR4 point towards a mechanism that involves the modulation of the immune system and the cellular antioxidant state.[1][3] The observed influence on the glutathione antioxidant system further supports the role of oxidative stress modulation in the antitumor activity of XOS.[1][3]

Future research should focus on several key areas to build upon these initial findings:

-

Isolation and Testing of Pure this compound: It is crucial to conduct studies using highly purified this compound to delineate its specific antitumor effects from those of other xylooligosaccharides present in commercial XOS mixtures.

-

Elucidation of Downstream Signaling: Further investigation is needed to fully map the downstream signaling pathways activated by the this compound-TLR4 interaction and to identify the specific molecular targets responsible for the observed cytotoxicity.

-

In Vivo Efficacy and Safety: Preclinical in vivo studies using animal models are essential to evaluate the antitumor efficacy, optimal dosage, and potential toxicity of this compound.[4][5][6]

-

Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents could open new avenues for combination cancer therapies.

References

- 1. Natural Xylooligosaccharides Exert Antitumor Activity via Modulation of Cellular Antioxidant State and TLR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural Xylooligosaccharides Exert Antitumor Activity via Modulation of Cellular Antioxidant State and TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]